Decaethylene Glycol Monomethyl Ether

Overview

Description

Scientific Research Applications

1. Molecular Self-Organization in Aqueous Solutions

Decaethylene glycol monomethyl ether, specifically its derivative decaethylene glycol monododecyl ether, has been studied for its role in molecular self-organization within systems containing lanthanum nitrate. This research explored the molecular motion and phase transitions in both aqueous solutions and liquid-crystalline states, using high-resolution pulsed gradient spin-echo 1H NMR method (Selivanova et al., 2008).

2. Formation of Calcitropic Lamellar Liquid-Crystal Phases

In the presence of CaCl2, the aqueous non-ionic surfactant decaethylene glycol hexadecyl ether forms novel "calcitropic" lamellar liquid-crystal phases. The thin films of these materials display significant structure sensitivity to the hydrophobicity or hydrophilicity of the underlying support. This research provides insights into the interaction between calcium ions and the surfactant, influencing the overall dimensions of the resulting lamellar liquid-crystal phases (Varaksa et al., 1996).

3. Applications in Polymer Networks

This compound, particularly as pentaethylene glycol monododecyl ether, has been utilized in the formation of amphiphilic polymer network structures. These structures preserve the characteristic layer structure and orientation of the liquid crystalline phase, even after the extraction of the templating matrix. This research has implications for creating highly anisotropic polymer gels, potentially useful in various industrial applications (Meier, 1998).

4. Preparation of Organic Substrate-RNA Conjugates

In a significant breakthrough, a concise synthetic method has been developed for preparing guanosine monophosphate derivatives attached to a decaethylene glycol spacer. This method facilitates the incorporation of various organic substrates into RNA transcripts via T7 RNA polymerase, which has potential applications in biotechnology and genetic engineering (Fiammengo et al., 2005).

5. Structuring of Polymer Networks from Microemulsions

This compound derivatives have been used to create new amphiphilic polymer network structures from microemulsions and liquid crystalline phases. This research highlights the potential of these structures in applications requiring specific phase behaviors and structural properties (Meier, 1996).

6. Solubilization of Membrane Proteins in Proteomics

The effectiveness of decaethylene glycol mono hexadecyl ether as a solubilizer for membrane proteins in two-dimensional electrophoresis has been demonstrated. This research is significant for proteomics, where efficient solubilization of membrane proteins is crucial (Luche et al., 2003).

Safety and Hazards

Mechanism of Action

Target of Action

Decaethylene Glycol Monomethyl Ether, also known as m-PEG10-alcohol, is primarily used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of m-PEG10-alcohol are the specific proteins that the ADCs or PROTACs are designed to target .

Mode of Action

m-PEG10-alcohol acts as a linker molecule in the formation of ADCs and PROTACs . In the case of ADCs, it connects the antibody to the cytotoxic drug . For PROTACs, it links the ligand for an E3 ubiquitin ligase to the ligand for the target protein . This enables the PROTACs to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The biochemical pathways affected by m-PEG10-alcohol are dependent on the specific proteins targeted by the ADCs or PROTACs it helps form . For instance, in the context of cancer treatment, m-PEG10-alcohol could be part of a PROTAC that targets the PEG10 protein, which is implicated in the proliferation, apoptosis, and metastasis of tumors .

Pharmacokinetics

As a component of adcs and protacs, its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by the properties of the other components of these molecules .

Result of Action

The molecular and cellular effects of m-PEG10-alcohol’s action are determined by the specific ADC or PROTAC it is part of . For example, if m-PEG10-alcohol is part of a PROTAC targeting the PEG10 protein, it could potentially inhibit the proliferation of cancer cells, induce apoptosis, and prevent metastasis .

Action Environment

The action, efficacy, and stability of m-PEG10-alcohol are influenced by various environmental factors. These can include the presence of other molecules, pH, temperature, and the specific cellular environment

Biochemical Analysis

Biochemical Properties

Decaethylene Glycol Monomethyl Ether plays a significant role in biochemical reactions, particularly as a nonionic surfactant. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to study the diffusion of proteins and nonionic micelles in agarose gels . The nature of these interactions often involves the formation of micelles or complexes that can influence the behavior of the biomolecules involved.

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can interact with cell membranes and proteins, potentially affecting their structure and function . These interactions can lead to changes in cellular activities, such as protein diffusion and micelle formation.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form micelles and interact with biomolecules. It can bind to proteins and enzymes, influencing their activity. For example, it has been used to study the properties of anti-inflammatory resolvins derived from docosapentaenoic acid . These interactions can lead to enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation can influence its long-term effects on cellular function. Studies have shown that it can undergo phase transitions and molecular motion changes in aqueous solutions and liquid-crystalline states . These changes can affect its interactions with biomolecules and its overall efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to toxic or adverse effects. For example, studies on similar compounds like ethylene glycol monomethyl ether have shown that high doses can cause reproductive toxicity and other adverse effects . It is essential to determine the appropriate dosage to avoid toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. Its role in these pathways can affect the overall metabolic balance within cells and tissues .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is crucial for optimizing its use in biochemical applications.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence its interactions with biomolecules and its overall efficacy .

Properties

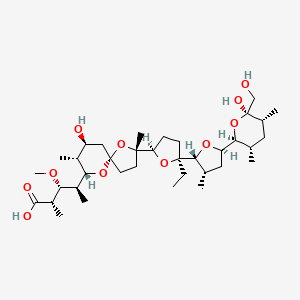

IUPAC Name |

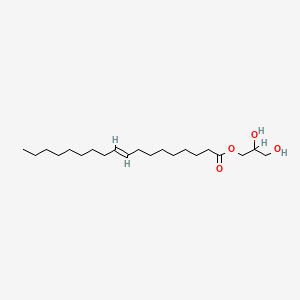

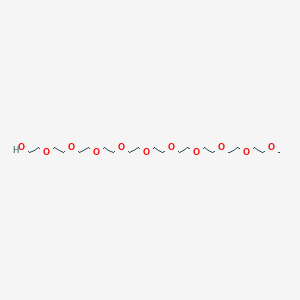

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H44O11/c1-23-4-5-25-8-9-27-12-13-29-16-17-31-20-21-32-19-18-30-15-14-28-11-10-26-7-6-24-3-2-22/h22H,2-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMBLPWKGRIGDBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H44O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30561598 | |

| Record name | 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontan-31-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27425-92-9 | |

| Record name | 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontan-31-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,7S,8S,9R,10R,13R,14S,17R)-3,7-dihydroxy-17-[(2R)-4-hydroxy-6-methylhept-5-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B1676707.png)